(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
3-(1,3-benzodioxol-5-yl)-1-(5-methyl-2-furanyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Supramolecular Structures
- The compound displays interesting supramolecular structures, such as intramolecular N-H...O hydrogen bonds and weak C-H...O hydrogen bonds, which contribute to chain motif formations and pi-pi stacking interactions (Low et al., 2002).
Polarized Molecular-Electronic Structures and Aggregation
- Molecules of related compounds exhibit polarized molecular-electronic structures. They form simple sheets or chains through hydrogen bonding, illustrating the compound's potential in the study of molecular interactions and aggregation (Low et al., 2004).
Crystal Structure Analysis
- The compound's crystal structure provides insights into hydrogen bonding and crystal packing effects, which are significant in the fields of crystallography and materials science (Jasinski et al., 2008).
Spectroscopic Studies and Theoretical Analysis
- Vibrational spectroscopic studies, along with Fukui functions, HOMO-LUMO, NLO, NBO analysis, and molecular docking studies, have been conducted. These studies are crucial for understanding the compound's electronic properties and potential as a precursor to bioactive agents (Al-Wabli et al., 2016).
Synthesis and Characterization
- Research into the synthesis and characterization of chalcones derived from this compound has been undertaken, highlighting its relevance in organic synthesis and pharmacology (Sreevidya et al., 2010).
Organic Impurity Profiling
- Organic impurity profiling studies provide insights into the compound's synthesis process, which is valuable for chemical profiling and forensic science applications (Heather et al., 2017).
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c1-10-2-6-13(19-10)12(16)5-3-11-4-7-14-15(8-11)18-9-17-14/h2-8H,9H2,1H3/b5-3+ |
InChI Key |
UQXMSWRHUCRNHF-HWKANZROSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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